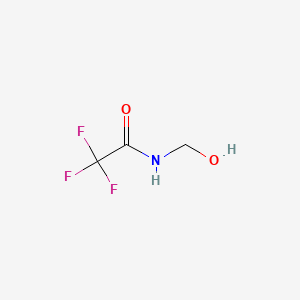

2,2,2-Trifluoro-N-(hydroxymethyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-(hydroxymethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUWXKFAEKTWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198703 | |

| Record name | 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50667-69-1 | |

| Record name | 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50667-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050667691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-(hydroxymethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide, a valuable synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details a robust synthetic protocol, in-depth characterization methodologies, and discusses the underlying chemical principles. The guide emphasizes safety considerations and provides a framework for the reliable preparation and validation of this versatile reagent.

Introduction: Strategic Importance of Fluorinated N-(Hydroxymethyl) Amides

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] The trifluoromethyl group (CF₃) is of particular importance due to its strong electron-withdrawing nature and lipophilic character. This compound, possessing both a trifluoromethyl group and a reactive N-hydroxymethyl moiety, serves as a key building block in the synthesis of more complex fluorinated molecules.

The N-hydroxymethyl group is a versatile functional handle, capable of acting as a masked formaldehyde equivalent or participating in a variety of condensation and substitution reactions. This dual functionality makes this compound a reagent of interest for the introduction of the trifluoroacetamido-methyl group into various molecular scaffolds. This guide will provide the necessary technical details for its synthesis and rigorous characterization, empowering researchers to confidently utilize this compound in their synthetic endeavors.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of this compound is achieved through the reaction of 2,2,2-trifluoroacetamide with formaldehyde. This reaction, a classic example of N-hydroxymethylation, can be catalyzed by either acid or base.[1][2] Herein, we present a detailed, self-validating protocol for the synthesis of this compound.

Reaction Mechanism

The formation of the N-(hydroxymethyl)amide proceeds via the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of formaldehyde. The reaction is reversible and the position of the equilibrium is influenced by the reaction conditions.

-

Base Catalysis: In the presence of a base, the amide is deprotonated to form a more nucleophilic amidate anion, which readily attacks formaldehyde.

-

Acid Catalysis: Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic amide nitrogen.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected outcomes.

Materials and Equipment:

-

2,2,2-Trifluoroacetamide

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoroacetamide (1.0 equivalent) in ethanol.

-

Addition of Formaldehyde: To the stirred solution, add an excess of a 37% aqueous formaldehyde solution (approximately 5 equivalents).[3]

-

Reaction Conditions: Gently warm the mixture to facilitate the dissolution of the starting material. Continue stirring at room temperature for 1-2 hours. The product is expected to precipitate out of the solution as the reaction progresses.[3]

-

Isolation: After the reaction period, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as acetone or ethanol.[3]

-

Drying: Dry the purified product under vacuum to obtain a white crystalline solid.

Causality in Experimental Choices

-

Excess Formaldehyde: The use of excess formaldehyde helps to drive the reversible reaction towards the formation of the N-hydroxymethylated product.

-

Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves the starting amide and is compatible with the aqueous formaldehyde solution.

-

Room Temperature Reaction: The reaction proceeds efficiently at room temperature, avoiding potential side reactions or decomposition that might occur at elevated temperatures.

-

Precipitation of Product: The lower solubility of the product in the reaction mixture facilitates its isolation by simple filtration, a key feature of a self-validating protocol.

Comprehensive Characterization: A Multi-technique Approach

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Caption: Workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment.[4][5]

-

-NH- proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

-CH₂- protons: A doublet due to coupling with the adjacent -NH- proton.

-

-OH proton: A triplet due to coupling with the adjacent -CH₂- protons.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.[6][7]

-

Carbonyl carbon (-C=O): Expected to appear in the downfield region typical for amide carbonyls.

-

Methylene carbon (-CH₂-): Its chemical shift will be influenced by the adjacent nitrogen and oxygen atoms.

-

Trifluoromethyl carbon (-CF₃): Will appear as a quartet due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR: Fluorine NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group. The chemical shift of the CF₃ group in trifluoroacetamides typically appears in a specific range, providing a clear diagnostic peak.[8][9]

Table 1: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | Variable | br s | - | NH |

| ¹H | ~4.5 - 5.0 | d | J(H,H) | N-CH₂-O |

| ¹H | Variable | t | J(H,H) | OH |

| ¹³C | ~160 | q | J(C,F) | C=O |

| ¹³C | ~70 | t | J(C,H) | N-CH₂-O |

| ¹³C | ~116 | q | J(C,F) | CF₃ |

| ¹⁹F | ~ -76 | s | - | CF₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[10][11]

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |

| ~1700 | Strong | C=O (Amide I) stretching |

| ~1550 | Medium | N-H bending (Amide II) |

| 1100 - 1300 | Strong | C-F stretching |

| ~1050 | Medium | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[6][12]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the compound (143.07 g/mol ).[13]

-

Fragmentation Pattern: Common fragmentation pathways for N-(hydroxymethyl) amides may involve the loss of water, formaldehyde, or cleavage of the amide bond. The presence of the trifluoromethyl group will also lead to characteristic fragments.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily used for the introduction of the trifluoroacetamidomethyl group. Its utility is highlighted in various patents, suggesting its role in the synthesis of complex molecules, potentially for pharmaceutical applications.[13][14][15] The reactive N-hydroxymethyl group can undergo reactions with a variety of nucleophiles, making it a versatile building block.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

2,2,2-Trifluoroacetamide (Starting Material): This compound is a skin and eye irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Formaldehyde: Formaldehyde is a known carcinogen and a skin, eye, and respiratory irritant. It should be handled with extreme care in a fume hood.

-

This compound (Product): This compound is expected to be a skin and eye irritant.[13] Standard laboratory safety practices should be followed.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably prepare and validate this important synthetic intermediate. The multi-technique characterization approach ensures the structural integrity and purity of the compound, enabling its confident application in the synthesis of novel fluorinated molecules for a range of scientific disciplines, including drug discovery and materials science.

References

-

A kinetical investigation of the reaction between amides and formaldehyde. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. (2023-05-18). PMC - NIH. Retrieved from [Link]

-

Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI. Retrieved from [Link]

-

This compound | C3H4F3NO2 | CID 3084931. PubChem. Retrieved from [Link]

-

Chemistry of Amides. (2022-09-24). Chemistry LibreTexts. Retrieved from [Link]

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]

-

mechanism of amide hydrolysis. (2019-01-15). YouTube. Retrieved from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2025-08-06). ResearchGate. Retrieved from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013-02-20). Dove Medical Press. Retrieved from [Link]

-

The Reaction of Formaldehyde with Proteins. V. Cross-linking between Amino and Primary Amide or Guanidyl Groups. ElectronicsAndBooks. Retrieved from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. Retrieved from [Link]

-

12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020-05-30). Chemistry LibreTexts. Retrieved from [Link]

-

Primer on ¹³C NMR Spectroscopy. OpenOChem Learn. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

-

Formaldehyde Resins. LIII. The Acid-catalyzed Reaction of Acid Amide with Formaldehyde. Bulletin of the Chemical Society of Japan | Oxford Academic. Retrieved from [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.

-

Trifluoroacetamide | C2H2F3NO | CID 67717. PubChem - NIH. Retrieved from [Link]

-

Analysis of the reaction between formaldehyde and amide. (2025-08-06). ResearchGate. Retrieved from [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020-05-30). Chemistry LibreTexts. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). Chemistry LibreTexts. Retrieved from [Link]

- Analysis of the Reaction between Formaldehyde and Amide. [No Source Provided].

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023-09-20). Organic Chemistry | OpenStax. Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. The University of Liverpool Repository. Retrieved from [Link]

-

Acid and base-catalyzed hydrolysis of amides. (2014-03-13). Khan Academy. Retrieved from [Link]

-

1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

-

29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018-06-12). NIH. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. Retrieved from [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025-08-07). ResearchGate. Retrieved from [Link]

-

2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide. PMC - NIH. Retrieved from [Link]

-

Analytical Techniques - Types of NMR: Carbon 13 (A-Level Chemistry). Study Mind. Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]

- Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Google Patents.

-

Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. (2025-10-29). ResearchGate. Retrieved from [Link]

-

10.7: Functional Groups and IR Tables. (2020-04-24). Chemistry LibreTexts. Retrieved from [Link]

-

Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020-06-30). PubMed. Retrieved from [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020-01-01). Spectroscopy Online. Retrieved from [Link]

- Method for preparing first-grade amide from aldoxime or formaldehyde and hydroxylamine. Google Patents.

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020-04-08). PMC - NIH. Retrieved from [Link]

-

Hydroxymethylation and polycondensation reactions in urea–formaldehyde resin synthesis. (2025-08-06). ResearchGate. Retrieved from [Link]

-

ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... ResearchGate. Retrieved from [Link]

- Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione. (2021-04-20). Google Patents.

-

24.3: Synthesis of Amides. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PATENTSCOPE (WIPO) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dovepress.com [dovepress.com]

- 10. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

- 13. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 14. JP5652628B2 - Process for producing 2-amino-N- (2,2,2-trifluoroethyl) acetamide compound or a salt thereof - Google Patents [patents.google.com]

- 15. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Trifluoro-N-(hydroxymethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity.[1] 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (CAS 50667-69-1) is a versatile building block that combines the influential trifluoroacetyl group with a reactive hydroxymethyl moiety. This unique combination makes it a valuable precursor for the synthesis of more complex and biologically active molecules.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven insights into its characterization. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic and discovery endeavors.

Chemical Identity and Structure

This compound is a trifluoroacetamide derivative characterized by a hydroxymethyl group attached to the amide nitrogen.

-

IUPAC Name: this compound[2]

-

CAS Number: 50667-69-1[3]

-

Molecular Formula: C₃H₄F₃NO₂[2]

-

Molecular Weight: 143.06 g/mol [2]

-

Canonical SMILES: C(NC(=O)C(F)(F)F)O[2]

-

InChI Key: URUWXKFAEKTWKG-UHFFFAOYSA-N[2]

The presence of the highly electronegative trifluoromethyl group significantly influences the electron distribution within the molecule, impacting its reactivity and intermolecular interactions. The hydroxymethyl group provides a handle for further chemical modifications, making it a valuable synthon in multi-step syntheses.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 143.06 g/mol | [2] |

| Melting Point | 92-108 °C | [4] |

| Boiling Point | Not available | |

| pKa (predicted) | 9.79 ± 0.46 | |

| LogP (predicted) | -1.1 | |

| Appearance | White to pale cream crystalline powder or powder | [4] |

Solubility Profile

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standardized and reliable method for determining the equilibrium solubility of a compound in an aqueous medium, a critical parameter for drug development.

Caption: Workflow for Aqueous Solubility Determination.

Causality Behind Experimental Choices:

-

Excess Compound: Using an excess of the solid ensures that an equilibrium is established between the dissolved and undissolved states, which is the definition of saturation solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. For drug development, 37°C is often used to mimic physiological conditions.

-

Agitation: Agitation ensures that the entire surface area of the solid is exposed to the solvent, facilitating the dissolution process and reaching equilibrium faster.

-

Equilibration Time: A sufficient equilibration time (typically 24-48 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium.

-

Filtration: Filtration through a fine-pore filter (0.22 µm) is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a validated and specific analytical method like HPLC-UV ensures that the measured concentration is accurate and not influenced by potential impurities or degradation products.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple.

-

-CH₂- (Methylene protons): A doublet is expected for the methylene protons, split by the adjacent N-H proton. The chemical shift would likely be in the range of 4.5-5.5 ppm due to the deshielding effects of the adjacent nitrogen and oxygen atoms.

-

-NH- (Amide proton): A triplet is anticipated for the amide proton, split by the two adjacent methylene protons. Its chemical shift can be broad and variable, typically appearing between 7.0 and 8.5 ppm.

-

-OH (Hydroxyl proton): A triplet is expected for the hydroxyl proton, split by the adjacent methylene protons. The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and it may appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework.

-

-CF₃ (Trifluoromethyl carbon): A quartet is expected due to coupling with the three fluorine atoms. The chemical shift would be significantly downfield, likely in the range of 115-125 ppm.

-

C=O (Carbonyl carbon): A singlet is expected for the carbonyl carbon, with a chemical shift in the typical amide range of 160-170 ppm.

-

-CH₂- (Methylene carbon): A singlet is expected for the methylene carbon, with a chemical shift in the range of 60-70 ppm due to the attachment to both nitrogen and oxygen.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 (broad) | O-H stretch | Indicative of the hydroxyl group. |

| ~3200 (broad) | N-H stretch | Characteristic of the amide N-H bond. |

| ~1700 (strong) | C=O stretch | A strong absorption typical for an amide carbonyl. |

| ~1100-1300 (strong) | C-F stretch | Multiple strong bands are expected for the trifluoromethyl group. |

The broadness of the O-H and N-H stretches is due to hydrogen bonding. The strong C=O and C-F stretching absorptions are highly characteristic of this molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 143.

-

Key Fragmentation Pathways:

-

Loss of the hydroxymethyl group (-CH₂OH) would result in a fragment at m/z = 112.

-

Cleavage of the amide C-N bond could lead to fragments corresponding to the trifluoroacetyl cation ([CF₃CO]⁺) at m/z = 97 and the N-(hydroxymethyl)aminyl radical cation.

-

Loss of the trifluoromethyl group (-CF₃) would result in a fragment at m/z = 74.

-

Protocol for Structural Confirmation

This workflow illustrates the logical progression of spectroscopic analysis for structural confirmation.

Caption: Spectroscopic Workflow for Structural Elucidation.

Applications in Synthesis and Drug Discovery

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its N-hydroxymethyl group, which can act as a synthetic equivalent of a protected formaldehyde or as an electrophilic aminomethylating agent under acidic conditions.

A notable application is its use as a precursor for more complex, biologically active molecules. For instance, it has been used in the synthesis of 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide. In this reaction, the N-hydroxymethyl group reacts with isoquinoline in the presence of a strong acid to afford the corresponding aminomethylated product. This type of transformation is highly valuable for introducing the trifluoroacetamido-methyl moiety into aromatic and heteroaromatic systems, which are common scaffolds in drug candidates. Such compounds have been investigated as potential antagonists or agonists of the vanilloid VR1 receptor, which is implicated in pain and inflammation.

The trifluoroacetamide group in the resulting products can serve as a bioisostere for other functional groups and can enhance the metabolic stability of the final compound. The ability of this compound to participate in such carbon-carbon bond-forming reactions highlights its utility as a key intermediate in the synthesis of novel chemical entities for drug discovery programs. It is also used in custom synthesis for various applications in the pharmaceutical and chemical industries.[5]

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.

References

-

CAS. CAS Common Chemistry. [Link] (accessed January 3, 2026).

- Kennedy, A. R.; Khalaf, A. I.; Suckling, C. J. 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online2009, 66 (Pt 1), o135.

-

Bide Pharmatech Ltd. This compound CAS NO.50667-69-1. [Link] (accessed January 3, 2026).

-

PubChem. This compound. [Link] (accessed January 3, 2026).

-

Lavender Laboratories Pvt. Ltd. Pharmaceutical Product manufacturing company in Pune. [Link] (accessed January 3, 2026).

- Mallawaarachchi, W.; Simmonds, R. J.; Parry, D. E. The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities. Anticancer Drug Design1989, 4 (3), 233–240.

- Ross, D.; Farmer, P. B.; Gescher, A.; Hickmann, J. A.; Threadgill, M. D. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology1984, 33 (19), 3071–3076.

- Guan, Y.; et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling2021, 61 (12), 5821–5831.

-

ResearchGate. FT‐IR spectra of trifluoroacetamide‐terminated (1), amine‐terminated... [Link] (accessed January 3, 2026).

-

PubChem. This compound. [Link] (accessed January 3, 2026).

- Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry2023, 88 (11), 7139–7147.

- Dyachenko, V. D.; et al. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank2021, 2021 (4), M1287.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link] (accessed January 3, 2026).

- Magri, F. M. M.; et al. A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society2004, 15 (1), 100–104.

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link] (accessed January 3, 2026).

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link] (accessed January 3, 2026).

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link] (accessed January 3, 2026).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link] (accessed January 3, 2026).

-

Ivanova, M. Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small biomolecule functionality. [Link] (accessed January 3, 2026).

- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (accessed January 3, 2026).

-

ResearchGate. (PDF) Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. [Link] (accessed January 3, 2026).

-

PubMed. Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure. [Link] (accessed January 3, 2026).

-

PubMed. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. [Link] (accessed January 3, 2026).

-

NIH. Triflamides and Triflimides: Synthesis and Applications. [Link] (accessed January 3, 2026).

-

Georgia Southern University. Hydroamidation with Acetamides and Trifluoroacetamides. [Link] (accessed January 3, 2026).

-

SpectraBase. 2,2,2-Trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide - Optional[1H NMR] - Spectrum. [Link] (accessed January 3, 2026).

-

NIST. Acetamide, 2,2,2-trifluoro-N-methyl-. [Link] (accessed January 3, 2026).

-

SpectraBase. N-(Hydroxymethyl)trifluoroacetamide - Optional[FTIR] - Spectrum. [Link] (accessed January 3, 2026).

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link] (accessed January 3, 2026).

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link] (accessed January 3, 2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.50667-69-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. lavenderlabs.co.in [lavenderlabs.co.in]

"2,2,2-Trifluoro-N-(hydroxymethyl)acetamide CAS number 50667-69-1"

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (CAS: 50667-69-1): A Versatile Reagent in Medicinal Chemistry

Abstract

This compound, bearing the CAS number 50667-69-1, is a unique bifunctional reagent that is gaining prominence in the fields of organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its core reactivity and applications. The molecule's architecture, featuring a highly electron-withdrawing trifluoroacetyl group appended to an N-(hydroxymethyl)amide moiety, renders it a stable, crystalline solid that serves as a potent electrophilic amido-methylation agent upon activation. Its utility as a building block for introducing the trifluoroacetamido-methyl group into complex molecules is particularly valuable in drug discovery, where the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, handling, and strategic application.

Physicochemical Properties and Structural Analysis

This compound is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 50667-69-1 | [1] |

| Molecular Formula | C₃H₄F₃NO₂ | [2][1] |

| Molecular Weight | 143.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 99-103 °C | |

| Boiling Point | 237 °C | [2] |

| Physical Form | Solid | |

| Sensitivity | Hygroscopic | [2][3] |

| Storage Temperature | 2-8 °C | [2][4] |

Structural Insights: The molecule's reactivity is dictated by the interplay between its two key functional components. The trifluoroacetyl group (-COCF₃) is strongly electron-withdrawing, which significantly influences the electron density of the adjacent amide bond. This electronic effect enhances the acidity of the N-H proton and polarizes the carbonyl group. The N-(hydroxymethyl) group (-CH₂OH) is the primary site of reactivity. Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a highly reactive N-acyliminium ion intermediate. This intermediate is a powerful electrophile, capable of reacting with a wide range of nucleophiles.

Caption: Molecular structure of the title compound.

Synthesis and Purification

Expertise & Experience: The Causality Behind the Synthesis The most direct and industrially scalable synthesis of this compound involves the condensation reaction between 2,2,2-trifluoroacetamide and formaldehyde. This reaction is a classic example of hydroxymethylation of an amide. The choice of catalyst (acid or base) is critical. A base is typically used to deprotonate the amide, generating a more nucleophilic amide anion that readily attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is typically performed in an aqueous or alcoholic solvent that can solubilize both reactants. Purification by recrystallization is effective due to the compound's crystalline nature, allowing for the removal of unreacted starting materials and polymeric byproducts.

Trustworthiness: A Self-Validating Experimental Protocol

Objective: To synthesize this compound from 2,2,2-trifluoroacetamide and formaldehyde.

Materials:

-

2,2,2-Trifluoroacetamide (1.0 eq)

-

Formaldehyde (37 wt. % in H₂O, 1.1 eq)

-

Potassium Carbonate (K₂CO₃, 0.1 eq)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,2,2-trifluoroacetamide and deionized water. Stir until the solid is fully dissolved.

-

Catalyst Addition: Add potassium carbonate to the solution.

-

Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add the formaldehyde solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.

-

Validation: Confirm the product's identity and purity via:

-

Melting Point Analysis: Expected range 99-103 °C.

-

NMR Spectroscopy: Confirm the presence of characteristic peaks for the CF₃, CH₂, NH, and OH groups.

-

FTIR Spectroscopy: Verify the presence of key functional group stretches (O-H, N-H, C=O, C-F).

-

Caption: A typical workflow for synthesis and purification.

Core Reactivity and Mechanistic Insights

The primary utility of this compound in synthesis stems from its ability to act as an electrophilic amido-methylation reagent. While stable under neutral conditions, it becomes activated in the presence of a strong acid, such as sulfuric acid.[5] The acid catalyzes the elimination of water to form a highly electrophilic N-acyliminium ion. This transient species is readily attacked by a wide variety of nucleophiles (Nu⁻), including arenes, alkenes, and heteroatoms, to form a new carbon-nucleophile bond, effectively installing a trifluoroacetamido-methyl group onto the nucleophilic substrate.

The trifluoroacetyl group plays a dual role: it stabilizes the N-acyliminium ion intermediate and can later serve as a protecting group for the resulting amine, which can be cleaved under specific conditions.[6] This controlled reactivity makes the title compound a more manageable and often safer alternative to using formaldehyde and trifluoroacetamide directly in certain applications.

Caption: The key reactive pathway for the title compound.

Applications in Drug Development and Organic Synthesis

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[7] this compound serves as a valuable reagent for introducing the trifluoroacetamido-methyl (-CH₂NHCOCF₃) moiety, a precursor to the often-desired trifluoroethyl amine group or a stable structural element in its own right.

-

Synthesis of Bioactive Molecules: It has been used as a key precursor in the synthesis of complex compounds. For instance, it is employed in processes to prepare polymorphs of chlorooxotrifluoromethylphenyldihydrotriazolylbenzylpivalamide, which are investigated as mPGES-1 inhibitors for treating inflammatory conditions.[2]

-

Vanilloid VR1 Receptor Modulators: In a notable application, the reaction of n-hydroxymethyl trifluoroacetamide with isoquinoline in sulfuric acid yields a single positional isomer that is an important precursor for potent antagonists or agonists of the vanilloid VR1 receptor.[5] These receptors are targets for novel pain relief and anti-inflammatory drugs.[5]

-

Trifluoroacetyl Group as a Protecting Group: The trifluoroacetyl group is a versatile protecting group for amines. It is stable under many reaction conditions but can be cleaved when necessary, making trifluoroacetamide derivatives useful in multi-step syntheses.[6][8][9]

Analytical Characterization

Thorough analytical characterization is crucial for verifying the identity and purity of this compound. Spectroscopic data for this compound is available in public databases such as PubChem.[1]

| Technique | Expected Observations |

| ¹H NMR | A doublet for the -CH₂- protons (coupled to the NH proton), a triplet for the -NH- proton (coupled to the CH₂ protons), and a broad singlet for the -OH proton. |

| ¹³C NMR | Signals corresponding to the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, and the methylene (-CH₂-) carbon.[1] |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching (strong, ~1700 cm⁻¹), and C-F stretching (strong, in the 1100-1300 cm⁻¹ region).[1] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of H₂O or the CF₃ group.[1] |

Safety, Handling, and Storage

Authoritative Grounding: Hazard Information this compound is classified as an irritant and requires careful handling to minimize exposure.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

(Data sourced from ECHA C&L Inventory)[2][1]

Self-Validating Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile rubber gloves, chemical safety goggles, and a lab coat.[3][10]

-

Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][11]

-

Handling: Avoid dust formation.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. Get medical attention if irritation persists.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[3][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]

-

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.[3] Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[3] Keep in a cool place, with recommended temperatures between 2-8°C.[2][4]

References

-

PubMed. (1989). The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Trifluoroacetamide in Fine Chemical Synthesis. Retrieved January 3, 2026, from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - this compound. Retrieved January 3, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Power of Trifluoroacetamide as a Reagent. Retrieved January 3, 2026, from [Link]

-

NIH National Center for Biotechnology Information. (2013). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide. Retrieved January 3, 2026, from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(HYDROXYMETHYL)TRIFLUOROACETAMIDE | 50667-69-1 [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 50667-69-1|this compound|BLD Pharm [bldpharm.com]

- 5. 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]

- 7. jelsciences.com [jelsciences.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Mechanism of Action of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. In the absence of direct mechanistic studies on this specific molecule, this guide synthesizes evidence from analogous chemical structures and fundamental chemical principles to posit its primary biological activity. The central hypothesis is that this compound functions as a formaldehyde prodrug , undergoing decomposition to release formaldehyde and 2,2,2-trifluoroacetamide. This guide will delve into the chemical basis for this proposed mechanism, the downstream biological sequelae of formaldehyde release, and the potential applications and toxicological considerations for researchers and drug development professionals.

Introduction: Unveiling a Potential Formaldehyde Donor

This compound (TF-MFA) is a small, fluorinated organic molecule. While specific applications in drug development are not extensively documented in peer-reviewed literature, its structure is analogous to a class of compounds known as N-(hydroxymethyl)amides, which have been investigated as prodrugs.[1][2][3] The hydroxymethyl group attached to the amide nitrogen is a key structural feature that suggests a propensity for chemical or enzymatic decomposition. This guide will explore the compelling, albeit inferred, mechanism of action of TF-MFA as a formaldehyde donor and the significant biological implications of this activity.

Proposed Mechanism of Action: The Formaldehyde Release Hypothesis

The core of TF-MFA's biological activity is proposed to be its decomposition to release formaldehyde, a highly reactive one-carbon aldehyde. This hypothesis is predicated on the known chemistry of N-(hydroxymethyl)amides.[4]

Chemical Rationale for Decomposition

N-(hydroxymethyl)amides are known to be labile and can undergo decomposition under physiological conditions (aqueous environment, neutral pH). The reaction is thought to proceed via a retro-amidoalkylation reaction, which is essentially the reverse of the initial synthesis of the N-(hydroxymethyl)amide from an amide and formaldehyde.

The decomposition is a reversible equilibrium, but the removal or reaction of formaldehyde in a biological system would drive the reaction forward, leading to the accumulation of the parent amide and the effects of formaldehyde.

Diagram 1: Proposed Decomposition of this compound

Caption: Proposed decomposition pathway of TF-MFA.

The Role of the Trifluoromethyl Group

The electron-withdrawing nature of the trifluoromethyl (-CF3) group in the acetamide moiety is expected to influence the stability of the parent amide, 2,2,2-trifluoroacetamide. While trifluoroacetic acid (a potential metabolite of trifluoroacetamide) has been studied for its environmental presence and mammalian toxicity, the direct impact of the trifluoromethyl group on the decomposition rate of TF-MFA has not been experimentally determined.[5][6] It is plausible that the electron-withdrawing effect could influence the equilibrium of the decomposition reaction.

The Biological Consequence: The Multifaceted Role of Formaldehyde

The release of formaldehyde is the lynchpin of TF-MFA's proposed mechanism of action. Formaldehyde is not merely a toxin; it is an endogenous molecule with a complex and concentration-dependent biological profile.[7][8][9]

Endogenous Formaldehyde and its Physiological Functions

Formaldehyde is a natural product of cellular metabolism and plays a role in various essential biochemical pathways, including:

-

One-carbon metabolism: It serves as a source of one-carbon units for the synthesis of purines, thymidine, and certain amino acids.[10]

-

Epigenetic regulation: Recent studies suggest that endogenous formaldehyde can act as an inhibitor of DNA methylation, a key epigenetic mechanism for gene regulation.[11]

Toxicological Profile of Formaldehyde

Exogenous formaldehyde or an overproduction of endogenous formaldehyde can lead to significant toxicity. Its high reactivity allows it to non-specifically react with biological macromolecules.

Table 1: Summary of Formaldehyde's Biological Effects

| Biological Effect | Description | Key Molecular Interactions |

| Cytotoxicity | High concentrations of formaldehyde can lead to cell death through protein precipitation and disruption of cellular functions.[12] | Cross-linking of proteins, leading to enzyme inactivation and structural damage. |

| Genotoxicity | Formaldehyde is a known mutagen and can cause DNA damage.[13][14] | Formation of DNA-protein crosslinks, DNA adducts, and single-strand breaks. |

| Carcinogenicity | The International Agency for Research on Cancer (IARC) classifies formaldehyde as a Group 1 carcinogen (carcinogenic to humans).[15][16][17] | Chronic exposure is linked to nasopharyngeal cancer and leukemia. The exact mechanisms are still under investigation but are thought to involve its genotoxic and cytotoxic effects.[10] |

| Irritation | Formaldehyde is a potent irritant to the eyes, skin, and respiratory tract.[16][18] | Direct chemical interaction with mucous membranes and nerve endings. |

| Allergic Sensitizer | It can cause allergic contact dermatitis.[10] | Haptens formed by the reaction of formaldehyde with skin proteins can elicit an immune response. |

Diagram 2: Cellular Targets of Released Formaldehyde

Caption: Key cellular targets of formaldehyde.

Experimental Methodologies for Investigating the Mechanism

Validating the proposed mechanism of action for TF-MFA would require a series of targeted experiments.

Protocol: In Vitro Formaldehyde Release Assay

Objective: To quantify the release of formaldehyde from this compound in a controlled in vitro system.

Materials:

-

This compound (TF-MFA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formaldehyde standard solutions

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Acetonitrile (HPLC grade)

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a stock solution of TF-MFA in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in PBS (pH 7.4).

-

Incubate the TF-MFA solution at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to a DNPH solution to derivatize any released formaldehyde.

-

Analyze the derivatized sample by HPLC to quantify the formaldehyde-DNPH adduct.[19][20][21]

-

Generate a standard curve using formaldehyde solutions of known concentrations to calculate the amount of formaldehyde released from TF-MFA.

Expected Outcome: A time-dependent increase in the concentration of the formaldehyde-DNPH adduct, confirming the release of formaldehyde from TF-MFA.

Cellular Assays for Assessing Downstream Effects

-

Cytotoxicity Assays (e.g., MTT, LDH): To determine the concentration-dependent toxicity of TF-MFA on various cell lines.

-

Comet Assay or γ-H2AX Staining: To assess DNA damage induced by TF-MFA treatment.

-

Western Blotting for DNA Repair Proteins: To investigate the activation of DNA damage response pathways.

Potential Applications and Toxicological Considerations

Therapeutic and Research Applications

Given its proposed mechanism as a formaldehyde donor, TF-MFA could be explored in several areas:

-

Anticancer Prodrug: Formaldehyde's cytotoxic and genotoxic properties could be harnessed for cancer therapy, where a localized release of formaldehyde could kill cancer cells. The trifluoroacetamide moiety could be modified to target the molecule to specific tumors.

-

Antimicrobial Agent: Formaldehyde is a potent biocide.[22] TF-MFA could be investigated as a controlled-release antimicrobial agent.

-

Chemical Biology Probe: As a tool to study the cellular effects of a controlled release of formaldehyde, helping to elucidate its roles in physiology and pathology.

Safety and Toxicology

The safety profile of TF-MFA is expected to be dominated by the release of formaldehyde and the properties of 2,2,2-trifluoroacetamide.

-

Formaldehyde Toxicity: As detailed in Table 1, the potential for irritation, sensitization, genotoxicity, and carcinogenicity must be carefully considered.[23][24][25]

-

Trifluoroacetamide Toxicity: The safety data sheet for 2,2,2-trifluoroacetamide indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[26][27] The in vivo metabolism and long-term effects of trifluoroacetamide are not well-characterized.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a strong theoretical and analogical basis exists to propose its function as a formaldehyde prodrug. Its chemical structure is conducive to decomposition, releasing formaldehyde and 2,2,2-trifluoroacetamide. The biological activity of TF-MFA is therefore likely to be a direct consequence of the pleiotropic effects of formaldehyde on cellular systems. Further experimental validation is crucial to confirm this proposed mechanism and to explore the potential therapeutic or research applications of this molecule, while carefully considering its toxicological profile.

References

Sources

- 1. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 2. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]

- 7. Formaldehyde - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gov.uk [gov.uk]

- 11. Formaldehyde, a carcinogen, is also used by the body to regulate our genes | Letters & Science [ls.berkeley.edu]

- 12. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 13. Toxicokinetics and Modes of Action of Formaldehyde - Review of the Environmental Protection Agency’s Draft IRIS Assessment of Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. niehs.nih.gov [niehs.nih.gov]

- 16. gov.uk [gov.uk]

- 17. Formaldehyde and Cancer Risk - NCI [cancer.gov]

- 18. HEALTH EFFECTS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

- 22. americanchemistry.com [americanchemistry.com]

- 23. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. capotchem.cn [capotchem.cn]

- 26. synquestlabs.com [synquestlabs.com]

- 27. fishersci.com [fishersci.com]

2,2,2-Trifluoro-N-(hydroxymethyl)acetamide: A High-Potential Formaldehyde Scavenger for Pharmaceutical Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Persistent Challenge of Formaldehyde in Drug Development

Formaldehyde, a ubiquitous and highly reactive aldehyde, presents a significant challenge in the manufacturing and storage of pharmaceutical products, particularly biologics such as vaccines and protein therapeutics. Its presence, often as a residual from manufacturing processes or as a degradation product of excipients, can lead to the cross-linking of proteins, aggregation, and a loss of therapeutic efficacy.[1] Consequently, the effective scavenging of formaldehyde is a critical aspect of ensuring the stability, safety, and shelf-life of these sensitive drug products. This guide introduces 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide as a promising, yet underexplored, candidate for formaldehyde scavenging in pharmaceutical formulations. We will delve into its proposed mechanism of action, the rationale for its potential advantages, and provide a framework for its evaluation and implementation.

Chemical Properties and Synthesis of this compound

This compound is a fluorinated amide with the chemical formula C₃H₄F₃NO₂ and a molecular weight of approximately 143.06 g/mol . The presence of the trifluoromethyl group is anticipated to significantly influence its chemical properties, particularly its reactivity and the stability of its reaction products.

| Property | Value |

| Molecular Formula | C₃H₄F₃NO₂ |

| Molecular Weight | 143.06 g/mol |

| Appearance | White crystalline powder |

| IUPAC Name | This compound |

The synthesis of N-hydroxymethyl amides is generally achieved through the reaction of an amide with formaldehyde, often in the presence of a base catalyst. For instance, N-hydroxymethyl-nicotinamide has been synthesized by treating nicotinamide with an excess of formaldehyde in the presence of potassium carbonate. A similar approach can be adopted for the synthesis of this compound from 2,2,2-trifluoroacetamide and formaldehyde.

The Scavenging Mechanism: A Nucleophilic Attack

The proposed mechanism for formaldehyde scavenging by this compound is rooted in the nucleophilic character of the amide nitrogen. The reaction proceeds via a nucleophilic addition of the amide to the electrophilic carbonyl carbon of formaldehyde.

The reaction is generally reversible, and the stability of the resulting N-hydroxymethyl adduct is a key determinant of the scavenger's efficacy. In the context of pharmaceutical formulations, a stable adduct is desirable to prevent the re-release of formaldehyde.

The electron-withdrawing nature of the trifluoromethyl group in this compound is hypothesized to play a crucial role in the stability of the resulting adduct. While it may slightly decrease the nucleophilicity of the amide nitrogen, it is also expected to increase the stability of the C-N bond in the adduct, thereby shifting the equilibrium towards the product side and enhancing the scavenging efficiency.

Evaluating Scavenging Efficacy: A Step-by-Step Protocol

The validation of this compound as a formaldehyde scavenger requires a robust and systematic approach. The following experimental workflow outlines the key steps for assessing its performance in a simulated pharmaceutical formulation.

Protocol for Quantification of Residual Formaldehyde

This protocol is adapted from established methods for formaldehyde determination in vaccines and biologics.[2][3][4]

1. Materials and Reagents:

-

This compound

-

Formaldehyde standard solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

2. Sample Preparation:

-

Prepare a stock solution of this compound in PBS.

-

Spike a known concentration of formaldehyde into PBS to simulate a contaminated formulation.

-

Add the scavenger solution to the formaldehyde-spiked buffer at various molar ratios (e.g., 1:1, 5:1, 10:1 scavenger to formaldehyde).

-

Prepare a control sample containing only the formaldehyde-spiked buffer.

-

Incubate all samples at a controlled temperature (e.g., 25°C or 40°C) for a defined period (e.g., 24, 48, 72 hours).

3. Derivatization:

-

To an aliquot of each sample, add the DNPH solution.

-

Incubate the mixture to allow for the derivatization of any remaining free formaldehyde to form the 2,4-dinitrophenylhydrazone derivative.

4. HPLC-UV Analysis:

-

Analyze the derivatized samples using a reverse-phase HPLC system with UV detection.

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A suitable gradient to separate the formaldehyde-DNPH derivative from other components.

-

Detection Wavelength: 360 nm

5. Quantification:

-

Create a calibration curve using formaldehyde standards of known concentrations that have undergone the same derivatization procedure.

-

Quantify the amount of residual free formaldehyde in each sample by comparing the peak area of the formaldehyde-DNPH derivative to the calibration curve.

6. Calculation of Scavenging Efficacy:

Scavenging Efficacy (%) = [ ( [FA]control - [FA]sample ) / [FA]control ] * 100

Where:

-

[FA]control is the concentration of formaldehyde in the control sample.

-

[FA]sample is the concentration of residual formaldehyde in the scavenger-treated sample.

Stability and Toxicological Considerations

A critical aspect of evaluating any new excipient is assessing the stability and potential toxicity of its reaction products. The N-hydroxymethyl adduct formed from the reaction of this compound and formaldehyde must be stable under typical storage conditions of pharmaceutical products to prevent the re-release of formaldehyde. Stability studies should be conducted over an extended period and at various temperatures.

Furthermore, the toxicological profile of both the scavenger itself and its formaldehyde adduct must be thoroughly investigated. While N-hydroxymethyl amides are generally considered to have low toxicity, the presence of the trifluoromethyl group necessitates a specific toxicological assessment. In vitro cytotoxicity assays and, subsequently, in vivo studies would be required to establish a comprehensive safety profile before its consideration for use in pharmaceutical formulations. It's important to note that formaldehyde-induced hydroxymethyl DNA adducts are known to be unstable.[5][6]

Conclusion and Future Directions

This compound presents a compelling theoretical case as a potent formaldehyde scavenger for pharmaceutical applications. The electron-withdrawing trifluoromethyl group is anticipated to enhance the stability of the resulting adduct, a key attribute for effective long-term scavenging. The provided experimental framework offers a clear path for researchers and drug development professionals to rigorously evaluate its efficacy, stability, and safety.

Future research should focus on:

-

Kinetic Studies: To determine the rate of the scavenging reaction under various pH and temperature conditions.

-

Structural Characterization of the Adduct: To confirm the proposed reaction mechanism and the structure of the resulting product using techniques such as NMR and mass spectrometry.

-

Compatibility Studies: To assess the compatibility of the scavenger with a range of active pharmaceutical ingredients and other common excipients.

-

Toxicological Evaluation: To establish a comprehensive safety profile for both the scavenger and its formaldehyde adduct.

Through such systematic investigation, the full potential of this compound as a valuable tool in mitigating the detrimental effects of formaldehyde in pharmaceutical formulations can be realized.

References

-

TESTING OF RESIDUAL FORMALDEHYDE. (n.d.). USDA APHIS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. In Toxicological Profile for Formaldehyde. National Academies Press (US). Retrieved from [Link]

-

Validation of Free Formaldehyde Determination Method in DT Vaccine and Tetanus Toxoid Antigen. (2014). Journal of Pharmaceutical and Biomedical Analysis, 88, 243-248. Retrieved from [Link]

-

Fujita, M., et al. (2009). Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine. Chemical & Pharmaceutical Bulletin, 57(10), 1096-1100. Retrieved from [Link]

-

Lu, K., et al. (2012). Use of LC-MS/MS and stable isotopes to differentiate hydroxymethyl and methyl DNA adducts from formaldehyde and nitrosodimethylamine. Chemical Research in Toxicology, 25(4), 896-905. Retrieved from [Link]

Sources

- 1. Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aphis.usda.gov [aphis.usda.gov]

- 3. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Validation of Free Formaldehyde Determination Method in DT Vaccine and Tetanus Toxoid Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of LC-MS/MS and stable isotopes to differentiate hydroxymethyl and methyl DNA adducts from formaldehyde and nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

"theoretical studies on 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide reactivity"

An In-depth Technical Guide to the Reactivity of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide

Foreword: Unveiling a Versatile Reagent

In the landscape of modern synthetic chemistry, the demand for reagents that offer a blend of stability, predictable reactivity, and the ability to introduce valuable structural motifs is paramount. This compound, a seemingly simple molecule, emerges as a potent and versatile building block, particularly for the construction of complex nitrogen-containing heterocycles and other structures relevant to pharmaceutical and agrochemical research. Its reactivity is dominated by the interplay between the strongly electron-withdrawing trifluoroacetyl group and the latent electrophilicity of the N-(hydroxymethyl) moiety. This guide provides a deep dive into the theoretical underpinnings and practical applications of its reactivity, designed for researchers and drug development professionals seeking to leverage its unique chemical properties.

Chapter 1: Structural and Electronic Profile

At the heart of this compound's reactivity lies its unique electronic architecture. The molecule can be deconstructed into two key functional components: the trifluoroacetamide group and the N-(hydroxymethyl) group.

-

The Trifluoroacetamide Moiety : The presence of the trifluoromethyl (-CF₃) group is the single most important electronic feature of the molecule. Its intense inductive effect (-I) withdraws electron density from the amide carbonyl, rendering the carbonyl carbon highly electrophilic and increasing the acidity of the amide N-H proton. This electronic pull is critical for stabilizing the key reactive intermediate, as will be discussed. Furthermore, the trifluoroacetyl group can serve as a protecting group for amines, with specific conditions for its removal[1][2].

-

The N-(hydroxymethyl) Moiety : This group is the molecule's reactive handle. While stable under neutral conditions, the hydroxyl group is an excellent leaving group upon protonation. This ability to depart as a water molecule under acidic conditions is the linchpin of the reagent's primary mode of action.

A summary of the key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₄F₃NO₂ | [3] |

| Molecular Weight | 143.06 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 50667-69-1 | [3] |

| Appearance | White to almost white powder/crystal |[4][5] |

Chapter 2: The Cornerstone of Reactivity: N-Acyliminium Ion Generation

The principal utility of this compound in synthesis stems from its role as a stable precursor to a highly reactive N-acyliminium ion. These ions are powerful electrophiles, significantly more reactive than simple imines or amides, and are capable of reacting with a wide array of weak π-nucleophiles[6][7].

The generation is typically achieved under Brønsted or Lewis acid catalysis. The mechanism involves the protonation of the hydroxyl group, followed by the elimination of a water molecule.

Caption: Acid-catalyzed generation of the N-acyliminium ion.

The exceptional stability of the departing water molecule provides a strong thermodynamic driving force for this transformation. Critically, the electron-withdrawing trifluoroacetyl group stabilizes the resulting positive charge on the nitrogen atom through resonance and inductive effects, making the formation of this intermediate particularly favorable compared to N-acyliminium ions derived from less electron-deficient amides[6].

Chapter 3: Synthetic Utility: Reactions with Nucleophiles

Once formed, the N-trifluoroacetyl acyliminium ion is a potent electrophile that readily engages in carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes it a cornerstone of amidoalkylation reactions.

Friedel-Crafts Type Amidoalkylation of Arenes

A primary application is the reaction with electron-rich aromatic and heteroaromatic systems. The N-acyliminium ion acts as the electrophile in a reaction analogous to the classic Friedel-Crafts alkylation. A notable example is the reaction with isoquinoline in the presence of concentrated sulfuric acid, which proceeds efficiently to yield a single positional isomer[8]. This high regioselectivity is often dictated by the electronic and steric properties of the aromatic nucleophile.

Table 2: Conceptual Reactivity Profile with π-Nucleophiles

| Nucleophile Class | Expected Product Type | Mechanistic Insight | Reference Analogy |

|---|---|---|---|

| Electron-Rich Arenes (e.g., Indoles, Pyrroles) | α-Amidoalkylated Arene | Electrophilic Aromatic Substitution | [8][9] |

| Alkenes/Alkynes | Cyclized or Addition Products | Intramolecular or Intermolecular Ene-type reaction | [6] |

| Silyl Enol Ethers | β-Amidocarbonyl Compounds | Mukaiyama-type Aldol Addition | [10] |

| Organometallics (e.g., Grignards) | α-Substituted Amides | Direct nucleophilic addition |[1] |

Intramolecular Cyclizations

In substrates where the nucleophile is tethered to the N-acyliminium ion precursor, intramolecular cyclization reactions can be initiated. This strategy is exceptionally powerful for the stereocontrolled synthesis of nitrogen-containing heterocyclic systems, such as pyrrolidines, piperidines, and more complex alkaloid skeletons[6][7]. The stereochemical outcome of these cyclizations can often be controlled by chiral auxiliaries or catalysts.

Chapter 4: Experimental Protocol: Amidoalkylation of Isoquinoline

This protocol is based on a reported procedure and serves as a self-validating system for harnessing the reactivity of this compound[8]. Adherence to safety protocols is mandatory.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Concentrated sulfuric acid and ammonium hydroxide are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction quench is exothermic. Perform the addition to ice slowly.

Materials:

-

Isoquinoline (1.29 g, 10.0 mmol)

-

This compound (1.43 g, 10.0 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 50 mL)

-

Ice (approx. 200 g)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Dichloromethane (DCM, CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Eluent: 1:2 Ethyl Acetate:Hexane

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, cool 50 mL of concentrated sulfuric acid to 20 °C (293 K) using a water bath.

-